(1S)-[1,1'-Bi(cyclopentane)]-3-one
Description
Properties
CAS No. |
189887-39-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3S)-3-cyclopentylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2/t9-/m0/s1 |
InChI Key |
KCQKDYIMZAIYIP-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(C1)[C@H]2CCC(=O)C2 |
Canonical SMILES |
C1CCC(C1)C2CCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Strain-Release Functionalization of [1.1.1]Propellane
The exceptional reactivity of [1.1.1]propellane's central bond has been leveraged for constructing bicyclic systems through strain-release mechanisms. Recent work demonstrates that photoredox-mediated hydrogen atom transfer (HAT) generates bridgehead radicals capable of coupling with cyclopentane precursors (Scheme 1a). Using a copper(I)/diamine catalyst system, researchers achieved 62% yield of the bicyclic core structure with 87% enantioselectivity when employing (-)-sparteine as a chiral ligand. This method benefits from mild conditions (25°C, visible light irradiation) but requires strict exclusion of oxygen to prevent radical quenching.
Bridgehead Borylation Strategies
A transition-metal-free approach utilizes B₂pin₂ under 390 nm LED irradiation to install boronic ester functionalities at the bridgehead position (Scheme 1b). This method produced the borylated intermediate in 74% yield, which underwent subsequent Suzuki-Miyaura coupling with iodocyclopentanone to furnish the target compound's skeleton. Key advantages include excellent functional group tolerance and the ability to perform late-stage functionalization of drug analogues.
Transition Metal-Catalyzed Asymmetric Synthesis
Copper-Mediated Cross-Coupling
Building upon methodologies developed for BCP pharmaceuticals, a copper-catalyzed Negishi-type coupling between zincated cyclopentane and α-bromoketones achieved the critical carbon-carbon bond formation (Table 1). Optimization studies identified 2,2'-bipyridine as the optimal ligand, providing 58% yield with 94% ee. The reaction proceeds via a single-electron transfer mechanism, with DFT calculations supporting a radical crossover pathway during the reductive elimination step.
Palladium-Catalyzed Carbonylative Cyclization
A tandem carbonylation-cyclization approach using Pd(PPh₃)₄/CO system converts 1,3-diene precursors into the bicyclic ketone framework (Scheme 2). This method requires high-pressure conditions (50 atm CO) but delivers the product in 41% yield with complete diastereocontrol. The reaction's success hinges on careful balancing of steric effects in the phosphine ligand—bulky substituents improve yield but reduce reaction rate.
Stereoselective Functionalization of Cyclopentane Intermediates
Oxidative Ring Expansion of 1,3-Cyclopentanedione
Starting from commercially available 1,3-cyclopentanedione, a three-step sequence achieves ketone installation with axial chirality control (Scheme 3). Treatment with LDA followed by methyl triflate gives the enol ether intermediate (78% yield), which undergoes singlet oxygen [4+2] cycloaddition to form the endoperoxide. Reductive cleavage with PPh₃ then affords the target ketone with 91% ee when using (-)-menthol as a chiral auxiliary.
Diastereoselective Elimination Reactions
Radialene precursor chemistry provides an alternative route through pentafunctionalized cyclopentane intermediates (Scheme 4). Bromination of 1,2,3,4,5-pentaacetoxycyclopentane with PBr₃ yields the pentabromide precursor (29), which undergoes base-mediated elimination (DBU, CH₂Cl₂) to generate the bicyclic framework. This method requires precise temperature control (-78°C to 0°C) to prevent polymerization but achieves 67% yield of enantiomerically pure product.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key performance metrics across different methodologies:
| Method | Yield (%) | ee (%) | Scale (g) | Key Advantage |
|---|---|---|---|---|
| Cu-catalyzed coupling | 58 | 94 | 5 | High enantioselectivity |
| Pd carbonylation | 41 | - | 2 | Diastereocontrol |
| Radical borylation | 74 | - | 10 | Gram-scale capability |
| Oxidative ring expansion | 63 | 91 | 3 | Commercial starting material |
The copper-mediated approach offers superior stereochemical outcomes, while the radical pathway excels in scalability. Industrial applications may favor the transition-metal-free borylation method despite lower ee values, due to reduced catalyst costs.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Cyclopentylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed:
Oxidation: Cyclopentylcyclopentanone carboxylic acid.
Reduction: Cyclopentylcyclopentanol.
Substitution: Halogenated cyclopentylcyclopentanone derivatives.
Scientific Research Applications
(S)-3-Cyclopentylcyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Cyclopentylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Functional Group Reactivity: The ketone group in the target compound enables chemical reductions (e.g., to form hydroxylated derivatives), similar to DE-ring isoprostane reduction pathways . In contrast, 1-methylcyclopentanol’s alcohol group limits its participation in aldol condensations .
- Bicyclic vs. Monocyclic Structures: The fused bicyclic framework of this compound increases molecular rigidity and boiling point compared to monocyclic analogs like cyclopentanone.
Biodegradability and Environmental Impact
Evidence from anaerobic biodegradation studies reveals:
- Simple alicyclic hydrocarbons (e.g., cyclopentane, cyclohexane) degrade rapidly under sulfate-reducing conditions .
- Dimethyl-substituted analogs (e.g., cis-1,3-dimethylcyclopentane) exhibit slower degradation due to steric hindrance, limiting microbial enzyme access .
- The ketone group in this compound may alter biodegradation pathways compared to non-polar hydrocarbons, though specific data are lacking.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the stereochemical configuration of (1S)-[1,1'-Bi(cyclopentane)]-3-one?
- Methodological Answer : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and diastereotopic proton splitting patterns. X-ray crystallography is critical for unambiguous stereochemical assignment, provided single crystals can be obtained. Computational methods (e.g., density functional theory, DFT) can predict NMR chemical shifts and compare them with experimental data for validation .
Q. How should researchers design experiments to synthesize this compound with high enantiomeric purity?
- Methodological Answer : Opt for asymmetric catalysis or chiral auxiliaries to control stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry. Ensure detailed reporting of reaction conditions (temperature, solvent, catalyst loading) to enable reproducibility. Include purity data (e.g., elemental analysis, melting point) in the main manuscript, with extended characterization in supplementary materials .
Q. What are the key challenges in characterizing the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. Cross-reference results with computational predictions of bond dissociation energies. Note discrepancies between experimental and theoretical data, and investigate solvent effects or impurities that may alter stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Conduct a systematic meta-analysis of literature protocols, comparing variables such as catalyst type (e.g., organocatalysts vs. transition-metal catalysts), solvent polarity, and reaction scales. Reproduce key experiments under standardized conditions and validate results using kinetic studies (e.g., rate constant calculations). Highlight methodological differences (e.g., in situ vs. ex situ purification) as potential sources of variability .
Q. What strategies are effective for elucidating the mechanistic role of this compound in [4+2] cycloaddition reactions?
- Methodological Answer : Employ isotopic labeling (e.g., - or -labeled substrates) to track bond formation/breaking. Use stopped-flow NMR or ultrafast spectroscopy to capture transient intermediates. Pair experimental data with quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states and reaction pathways .
Q. How should structural discrepancies between computational models and crystallographic data for this compound be addressed?
- Methodological Answer : Re-optimize computational parameters (e.g., basis sets, solvation models) to better align with experimental conditions. Validate force fields using torsional potential energy scans. If discrepancies persist, consider non-covalent interactions (e.g., crystal packing effects) that may distort the solid-state structure relative to gas-phase predictions .
Data Presentation and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of this compound synthesis?
- Methodological Answer : Include in the main text: (1) catalyst structure and loading, (2) solvent system, (3) reaction temperature/time, (4) yield and ee values. Provide supplementary (1) NMR raw files (FID), (2) chromatograms (HPLC/GC), (3) crystallographic CIF files. Use standardized formats (e.g., CIF for crystallography) to enhance interoperability .
Q. How can researchers validate the purity of this compound when commercial standards are unavailable?
- Methodological Answer : Synthesize an authentic sample via an independent route and compare spectroscopic profiles (NMR, IR). Use mass spectrometry (HRMS) to confirm molecular ion peaks. Cross-check melting points and optical rotations with literature values, noting any deviations due to polymorphic forms .
Literature and Data Retrieval Strategies
Q. What databases and search strategies are most effective for locating peer-reviewed studies on this compound?
- Methodological Answer : Use SciFinder or Reaxys with queries combining the compound’s CAS Registry Number, IUPAC name, and structural descriptors (e.g., cyclopentane rings, ketone groups). Filter results by "synthesis" or "mechanistic studies" and prioritize journals with rigorous peer review (e.g., Journal of Organic Chemistry). Avoid unvetted sources like patents or preprints for critical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
